molecular formula C14H10ClN3O3 B11993676 N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11993676
M. Wt: 303.70 g/mol
InChI Key: ZOSGTDKMFDZKRB-CXUHLZMHSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a 4-chlorophenyl group and a 4-nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-4-nitrobenzohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O3/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(8-4-11)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

ZOSGTDKMFDZKRB-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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